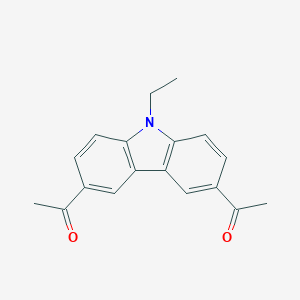

1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone

Descripción general

Descripción

1,1’-(9-ethyl-9H-carbazole-3,6-diyl)diethanone is a compound belonging to the carbazole family, which is known for its diverse biological and photophysical properties.

Métodos De Preparación

The synthesis of 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)diethanone typically involves the acylation of 9-ethylcarbazole. One common method includes the Friedel-Crafts acylation reaction, where 9-ethylcarbazole reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

1,1’-(9-ethyl-9H-carbazole-3,6-diyl)diethanone undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the carbazole nucleus, particularly at the 3- and 6-positions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols .

Aplicaciones Científicas De Investigación

1,1’-(9-ethyl-9H-carbazole-3,6-diyl)diethanone has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)diethanone involves its interaction with molecular targets such as HDACs. By inhibiting HDACs, the compound can alter the acetylation status of histones, leading to changes in gene expression and induction of apoptosis in cancer cells . The specific pathways involved include the regulation of acetylated histone H3 levels and activation of caspase-3, a key enzyme in the apoptotic process .

Comparación Con Compuestos Similares

1,1’-(9-ethyl-9H-carbazole-3,6-diyl)diethanone can be compared with other carbazole derivatives such as:

1,1’-(9-(2-(Isopropylamino)ethyl)-9H-carbazole-3,6-diyl)diethanone: This compound also exhibits HDAC inhibitory activity and has been studied for its anticancer properties.

9-ethylcarbazole-3,6-dicarbaldehyde: Used as a precursor in the synthesis of various carbazole-based compounds, it has applications in materials science and medicinal chemistry.

Carbazole-based bis-thiosemicarbazones: These compounds have shown antioxidant and anticholinesterase activities, making them potential candidates for therapeutic applications.

The uniqueness of 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)diethanone lies in its specific structural features and its ability to inhibit HDACs, which distinguishes it from other carbazole derivatives .

Actividad Biológica

1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone, also known as C18H17NO2 and identified by the CAS number 1483-97-2, is a compound derived from carbazole, a heterocyclic organic compound. This compound has garnered interest in various fields due to its potential biological activities, including anticancer properties and effects on cellular mechanisms.

Chemical Structure and Properties

The structural formula of this compound is characterized by a carbazole core with ethyl and ketone substituents. The molecular structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 281.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in dichloromethane, slightly soluble in ethanol |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that the compound induces apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Assays

In one study, the cytotoxic effects of this compound were evaluated using MTT assays on human cancer cell lines. The results indicated that:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

- MCF-7: 12 µM

- HeLa: 15 µM

- A549: 10 µM

These results suggest that the compound has a potent inhibitory effect on cell viability across different cancer types.

The mechanism through which this compound exerts its biological effects appears to involve the modulation of apoptotic pathways. Specifically, it has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Key Findings :

- Increased expression of BAX and decreased expression of BCL-2 were noted in treated cells.

- Activation of caspase pathways was confirmed through Western blot analysis.

Pharmacological Properties

In addition to its anticancer activity, the compound has shown potential as an anti-inflammatory agent. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages.

Experimental Data :

- Cytokines Measured : TNF-alpha and IL-6.

- Inhibition Rate : Approximately 50% reduction in cytokine levels at concentrations above 20 µM.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Acute toxicity studies in animal models have shown no significant adverse effects at therapeutic doses. Long-term studies are necessary to evaluate chronic toxicity and potential side effects.

Propiedades

IUPAC Name |

1-(6-acetyl-9-ethylcarbazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-4-19-17-7-5-13(11(2)20)9-15(17)16-10-14(12(3)21)6-8-18(16)19/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRBXBVFZCKFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347488 | |

| Record name | 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-97-2 | |

| Record name | 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Diacetyl-9-ethylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.